molecular formula C44H84O4Sn B080764 Dibutyltin dioleate CAS No. 13323-62-1

Dibutyltin dioleate

Cat. No.: B080764
CAS No.: 13323-62-1
M. Wt: 795.8 g/mol
InChI Key: AWFFJJAOMMAGFE-UHFFFAOYSA-L
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Description

Dibutyltin dioleate is an organotin compound with the chemical formula C44H84O4Sn. It is a colorless to pale yellow liquid that is primarily used as a catalyst in various industrial processes. The compound is known for its effectiveness in catalyzing reactions, particularly in the production of polyurethanes and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin dioleate can be synthesized through the reaction of dibutyltin oxide with oleic acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

(C4H9)2SnO + 2C18H34O2 → (C4H9)2Sn(C18H33O2)2 + H2O\text{(C4H9)2SnO + 2C18H34O2 → (C4H9)2Sn(C18H33O2)2 + H2O} (C4H9)2SnO + 2C18H34O2 → (C4H9)2Sn(C18H33O2)2 + H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes steps such as purification and distillation to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Dibutyltin dioleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and other tin-containing by-products.

    Substitution: It can participate in substitution reactions where the oleate groups are replaced by other ligands.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyltin oxide and oleic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and other organotin compounds are used.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

Major Products Formed:

    Oxidation: Dibutyltin oxide and other tin oxides.

    Substitution: Various organotin compounds depending on the substituent.

    Hydrolysis: Dibutyltin oxide and oleic acid.

Scientific Research Applications

Dibutyltin dioleate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a catalyst in the synthesis of polyurethanes, polyesters, and other polymers. Its catalytic properties enhance the efficiency and control of polymerization reactions.

    Biology: Research has explored its potential effects on biological systems, including its role as an enzyme inhibitor and its impact on cellular processes.

    Medicine: While not commonly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.

    Industry: this compound is widely used in the production of coatings, adhesives, sealants, and elastomers. Its catalytic properties are crucial in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which dibutyltin dioleate exerts its catalytic effects involves the coordination of the tin atom with the reactants. The tin atom acts as a Lewis acid, facilitating the formation of intermediates and lowering the activation energy of the reaction. This enhances the reaction rate and improves the efficiency of the process. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

    Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications. It has a different ligand structure, which can affect its reactivity and efficiency.

    Dibutyltin diacetate: Used in various catalytic processes, particularly in the production of polyurethanes and other polymers.

    Dibutyltin dibutoxide: Known for its catalytic properties in esterification and transesterification reactions.

Uniqueness: Dibutyltin dioleate is unique due to its specific ligand structure, which provides distinct catalytic properties. Its effectiveness in catalyzing polymerization reactions, particularly in the production of polyurethanes, sets it apart from other organotin compounds. The oleate ligands contribute to its solubility and reactivity, making it a valuable catalyst in various industrial processes.

Properties

IUPAC Name

[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFFJJAOMMAGFE-BGSQTJHASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051678
Record name Dibutylbis(octadec-9(Z)-enoyloxy)stannane
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Molecular Weight

795.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester
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CAS No.

13323-62-1, 13323-74-5
Record name 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate
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Record name NSC221307
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Record name 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutylbis(octadec-9(Z)-enoyloxy)stannane
Source EPA DSSTox
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Record name Dibutylbis(octadec-9(Z)-enoyloxy)stannane
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